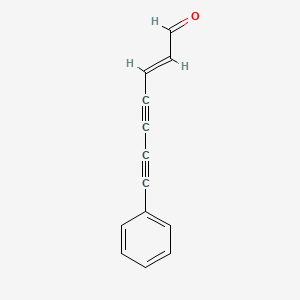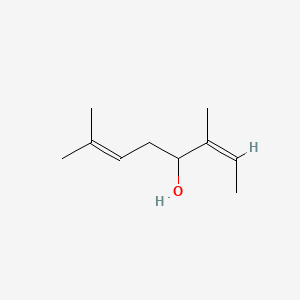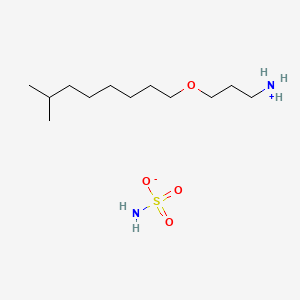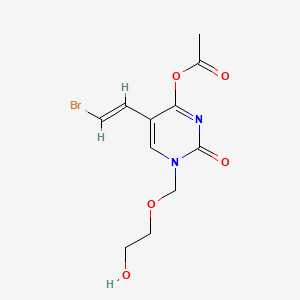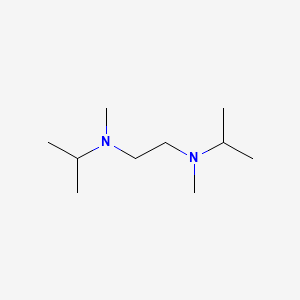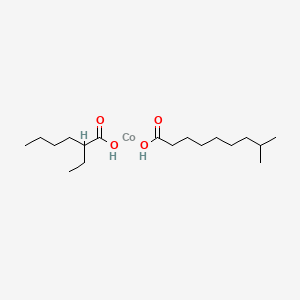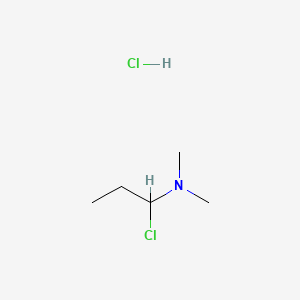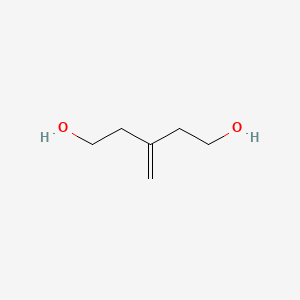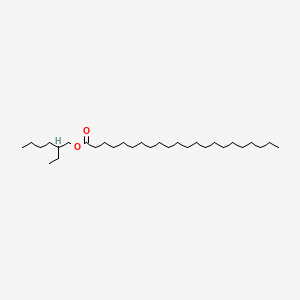
2-Ethylhexyl docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl docosanoate is an ester compound formed from the reaction between docosanoic acid and 2-ethylhexanol. It is known for its use in various industrial applications due to its unique chemical properties, such as its ability to act as a lubricant and its stability under different conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylhexyl docosanoate is synthesized through an esterification reaction between docosanoic acid and 2-ethylhexanol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, docosanoic acid and 2-ethylhexanol, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the pure ester compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Docosanoic acid and 2-ethylhexanol.
Reduction: 2-Ethylhexanol and docosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biocompatible lubricant in medical devices.
Medicine: Explored for its use in drug delivery systems due to its stability and non-toxicity.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.
Wirkmechanismus
The mechanism by which 2-ethylhexyl docosanoate exerts its effects is primarily through its physical properties. As a lubricant, it reduces friction between surfaces by forming a thin film. In drug delivery systems, it acts as a carrier for active pharmaceutical ingredients, facilitating their controlled release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethylhexyl palmitate
- 2-Ethylhexyl stearate
- 2-Ethylhexyl oleate
Uniqueness
2-Ethylhexyl docosanoate is unique due to its longer carbon chain compared to similar compounds like 2-ethylhexyl palmitate and 2-ethylhexyl stearate. This longer chain length contributes to its higher melting point and greater stability, making it suitable for applications requiring high-temperature resistance and long-term stability.
Eigenschaften
CAS-Nummer |
87891-59-6 |
|---|---|
Molekularformel |
C30H60O2 |
Molekulargewicht |
452.8 g/mol |
IUPAC-Name |
2-ethylhexyl docosanoate |
InChI |
InChI=1S/C30H60O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(31)32-28-29(6-3)26-8-5-2/h29H,4-28H2,1-3H3 |
InChI-Schlüssel |
QOQFINCLYXSMAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


